

Application Note: (S)-3-Aminoazepan-2-one as a Chiral Building Block

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Compound of Interest

Compound Name: (s)-3-Aminoazepan-2-one

CAS No.: 21568-87-6

Cat. No.: B1207076

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Executive Summary

(S)-3-Aminoazepan-2-one is a conformationally constrained derivative of L-Lysine. By cyclizing the lysine side chain back to the

-nitrogen, this seven-membered lactam locks the

(phi) and

(psi) torsion angles, creating a rigid scaffold that mimics the

-turn secondary structure found in bioactive peptides.

This building block is critical in:

- Peptidomimetics: Forcing bioactive conformations in peptide ligands (e.g., somatostatin analogs).
- Medicinal Chemistry: Serving as the core scaffold for CGRP receptor antagonists (e.g., Telcagepant intermediates).
- Diversity-Oriented Synthesis: Providing a bifunctional "privileged structure" with orthogonal reactivity at the C3-amine and N1-lactam positions.

Chemical Profile & Structural Properties[1][2]

Property	Specification
IUPAC Name	(3S)-3-Aminoazepan-2-one
Synonyms	L- -Amino- -caprolactam; L-Lysine lactam
CAS Number	21568-87-6
Molecular Formula	
Molecular Weight	128.17 g/mol
Chirality	(S)-enantiomer (derived from L-Lysine)
pKa (Conjugate Acid)	~7.8 (-amine)
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]

Structural Significance

The 3-aminoazepan-2-one ring is a Freidinger-veber lactam analogue. While the original Freidinger lactam is a five-membered ring (derived from methionine/glutamine), the seven-membered azepan-2-one offers a unique "flexible constraint." It allows for a specific range of dihedral angles that mimic Type II'

-turns, making it ideal for targeting G-protein coupled receptors (GPCRs).

Sourcing & Production Logic

While commercially available, understanding the industrial source ensures quality control awareness (specifically regarding enantiomeric purity).

The Toray Process (Enzymatic Route)

The industrial production of this molecule is inextricably linked to L-Lysine manufacture via the Toray Process.

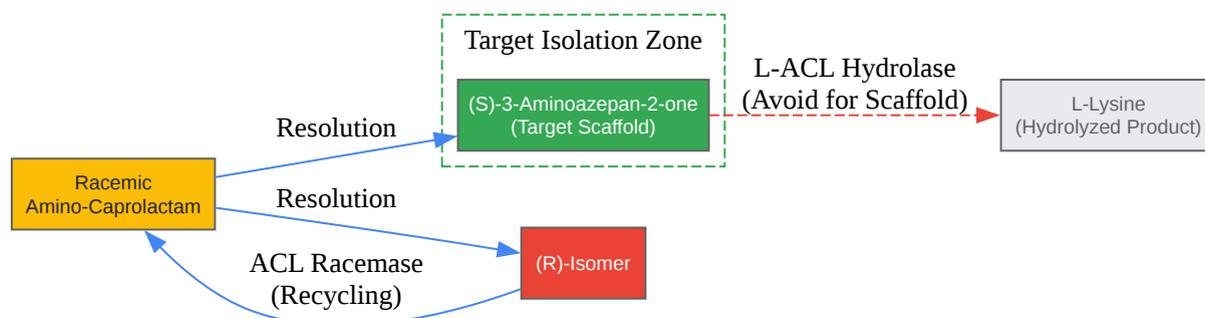
- Synthesis: Racemic

-amino-

-caprolactam (ACL) is synthesized chemically.

- Resolution: The enzyme L-ACL hydrolase selectively hydrolyzes the L-isomer to L-Lysine, leaving the D-isomer.
- Inversion: ACL racemase converts the D-isomer back to the racemate.

Note for Researchers: To obtain the (S)-lactam building block (rather than hydrolyzed lysine), the process is modified to isolate the L-enantiomer before hydrolysis, or via chemical cyclization of L-Lysine methyl ester under controlled conditions to prevent racemization.



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Figure 1: Logic flow of the Toray process. For scaffold use, the pathway must be intercepted at the (S)-Lactam stage before hydrolysis.

Detailed Protocols

Protocol A: N-Fmoc Protection for SPSS

To use **(S)-3-aminoazepan-2-one** in Solid Phase Peptide Synthesis (SPPS), the exocyclic amine must be protected.

Reagents:

- **(S)-3-Aminoazepan-2-one** (1.0 eq)
- Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)
- (2.0 eq)
- Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane

Procedure:

- Dissolution: Dissolve 10 mmol of **(S)-3-aminoazepan-2-one** and 20 mmol in 50 mL water.
- Addition: Dissolve 11 mmol Fmoc-OSu in 50 mL acetone. Add dropwise to the aqueous solution at .
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
- Workup: Acidify carefully to pH 2–3 with 1N HCl (precipitate may form). Extract with Ethyl Acetate ().
- Purification: Wash organic layer with brine, dry over , and concentrate. Recrystallize from EtOAc/Hexane.
- Yield: Expect 85–95% white solid.

Protocol B: Incorporation into Peptides (SPPS)

This protocol describes coupling the Fmoc-protected lactam onto a growing peptide chain on resin.

Mechanism: The secondary amide in the lactam ring is non-nucleophilic under standard coupling conditions. The coupling occurs at the exocyclic C3-amine (after Fmoc removal) or the C-terminus of the linker if the lactam is the C-terminal residue.

Step-by-Step:

- Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.
- Coupling (Incoming Residue):
 - Activator: HATU (0.95 eq relative to AA) / HOAt.
 - Base: DIPEA (2.0 eq).
 - Amino Acid: Fmoc-(S)-3-aminoazepan-2-one (3.0 eq excess).
 - Note: Standard carbodiimide (DIC/HOBt) coupling is also effective, but HATU is preferred for sterically constrained secondary amines.
- Deprotection: Treat resin with 20% Piperidine in DMF ().
- Elongation: Couple the next amino acid to the exposed C3-amine of the lactam.
 - Critical: The C3-amine is sterically hindered compared to a linear lysine. Double coupling (2 x 45 min) is recommended.

Protocol C: Scaffold Functionalization (N-Alkylation)

For "Gepant" type synthesis (CGRP antagonists), the lactam nitrogen (N1) often requires alkylation.

Safety: This reaction generates hydrogen gas. Work in a fume hood.

Procedure:

- Setup: Dissolve N-Boc-(S)-3-aminoazepan-2-one (1.0 eq) in anhydrous DMF (0.1 M concentration).
- Deprotection (Lactam N): Cool to

 . Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
- Activation: Stir at

 for 30 min until gas evolution ceases. The solution will turn slightly yellow/orange.
- Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.
- Completion: Allow to warm to Room Temperature and stir for 2–12 hours.
- Quench: Carefully add saturated

 solution.
- Extraction: Extract with EtOAc. The product is the N1-alkylated, C3-Boc-protected intermediate.

Mechanism of Action: Beta-Turn Mimicry

The azepan-2-one ring constrains the peptide backbone. In a linear peptide, the

angle of Lysine is free to rotate (

to

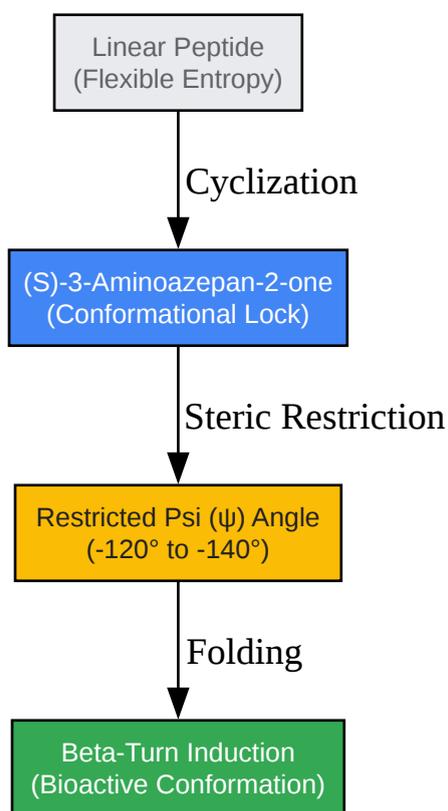
). In the lactam, the side chain is covalently bonded to the nitrogen, locking the

angle to approximately

to

. This forces the peptide chain to reverse direction, nucleating a

-turn.



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Figure 2: Mechanism of beta-turn induction via backbone constraint.

Quality Control & Troubleshooting

Chiral Purity Analysis (HPLC)

Ensuring the (S)-enantiomer is pure is critical, as the (R)-enantiomer can be inactive or toxic.

- Column: Chiralpak AD-H or Astec CHIROBIOTIC T (Teicoplanin).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for normal phase on AD-H).
- Detection: UV at 210 nm.
- Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Common Issues

Issue	Probable Cause	Solution
Racemization	High temperature during coupling or strong base exposure.	Use HATU/HOAt at –RT. Avoid reflux with strong alkoxides.
Incomplete Coupling	Steric hindrance at C3-amine.	Use double coupling; switch to PyAOP or HATU; increase temperature to (microwave SPPS).
Low Solubility	Lactam aggregation.	Use DMSO/DMF mixtures; add chaotropic salts (LiCl) if necessary.

References

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